5-Chloropyrimidine-4-sulfonamide
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Overview
Description
5-Chloropyrimidine-4-sulfonamide is a chemical compound with the molecular formula C4H4ClN3O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine-4-sulfonamide typically involves the reaction of 4,6-dichloropyrimidine with sulfonamide under specific conditions. One common method includes the use of a solvent such as ethylene dichloride and a catalyst like boric acid. The reaction is carried out under reflux conditions, followed by the addition of sulfur oxychloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloropyrimidine-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-Chloropyrimidine-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloropyrimidine-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Comparison with Similar Compounds
5-Chloropyrimidine-4-sulfonamide can be compared with other similar compounds, such as:
Sulfanilamide: Another sulfonamide derivative with antibacterial properties.
4,6-Dichloropyrimidine: A precursor used in the synthesis of this compound.
Sulfonimidates: Compounds with a similar sulfur-nitrogen bond structure, used in various chemical reactions
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and its potential applications in multiple fields. Its ability to inhibit specific enzymes and its versatility as a chemical intermediate make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C4H4ClN3O2S |
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Molecular Weight |
193.61 g/mol |
IUPAC Name |
5-chloropyrimidine-4-sulfonamide |
InChI |
InChI=1S/C4H4ClN3O2S/c5-3-1-7-2-8-4(3)11(6,9)10/h1-2H,(H2,6,9,10) |
InChI Key |
KJTXNEBSSKYZJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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